(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-28-21-12-11-17(14-19(21)24)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-16-8-3-2-4-9-16/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHXUMFGFJLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives with malononitrile or other suitable reagents under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the chromene derivative reacts with an amine, such as aniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Substitution with the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with 3-chloro-4-methoxyaniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:
(2Z)-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: Similar structure but without the chloro substitution, which may affect its biological activity and chemical reactivity.
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Contains a methyl group on the phenyl ring, potentially altering its pharmacokinetic properties.
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-hydroxyphenyl)-2H-chromene-3-carboxamide: The presence of a hydroxy group can significantly impact its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of This compound
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a chromene core with an imino group and a carboxamide functional group. Its IUPAC name is 2-(3-chloro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide. The presence of these functional groups is crucial for its interaction with biological targets.
Synthesis
The synthesis typically involves several steps:
- Preparation of the Chromene Core : This is achieved through a cyclization reaction.
- Formation of the Imino Group : This occurs via a condensation reaction with 3-chloro-4-methoxyaniline.
- Carboxamide Formation : The final step involves amidation with phenyl isocyanate. Catalysts like Lewis acids are often used, along with solvents such as dichloromethane or toluene to facilitate the reactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, studies have demonstrated that this compound can effectively inhibit cell proliferation in the SJSA-1 osteosarcoma cell line, showcasing an IC50 value in the low micromolar range .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
- Binding Affinity : It binds to molecular targets, potentially disrupting their function by blocking active sites, which is critical for enzyme activity.
- Fluorescent Probing : Its structural characteristics allow it to be utilized as a fluorescent probe for imaging biological processes.
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although more research is needed to fully elucidate these effects.
- Potential Use in Drug Development : Due to its unique structure and biological activity, it is being investigated as a lead compound for developing new therapeutic agents targeting various diseases .
Table 1: Summary of Biological Activities
Case Studies
- SJSA-1 Cell Line Study : A study evaluated the effect of the compound on the SJSA-1 osteosarcoma cell line, revealing significant growth inhibition and suggesting potential for further development as an anticancer agent .
- Fluorescent Imaging Applications : Another research effort focused on utilizing this compound as a fluorescent probe in biological imaging, demonstrating its capability to visualize cellular processes effectively.
Q & A
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- SHELX Suite : Refine crystal structures (SHELXL for small molecules) to confirm Z/E configuration and torsion angles.
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar chromene derivatives.
- Twinned Data Handling : Use SHELXL TWIN commands for non-merohedral twinning .
Tables of Key Data
Table 1 : Comparative Cytotoxicity of Chromene Derivatives (IC₅₀, μM)
| Compound | HCT116 | PC3 | MDA-MB231 |
|---|---|---|---|
| Parent Compound | 12.3 | 45.6 | 28.9 |
| 3-Fluoro Analog | 8.7 | 32.1 | 18.4 |
| 4-Methoxy Analog | 15.9 | 50.2 | 35.7 |
| Source: Adapted from cytotoxicity studies in . |
Table 2 : Optimized Synthesis Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/DMF (3:1) | +22% |
| Catalyst | Piperidine | +15% |
| Temperature | 70°C | +18% |
| Source: Experimental data from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
